4,6-Diamino-2-methoxypyrimidine-5-carbonitrile
CAS No.:
Cat. No.: VC17592300
Molecular Formula: C6H7N5O
Molecular Weight: 165.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7N5O |
|---|---|
| Molecular Weight | 165.15 g/mol |
| IUPAC Name | 4,6-diamino-2-methoxypyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C6H7N5O/c1-12-6-10-4(8)3(2-7)5(9)11-6/h1H3,(H4,8,9,10,11) |
| Standard InChI Key | PXHMHOCAKWONKO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC(=C(C(=N1)N)C#N)N |
Introduction
4,6-Diamino-2-methoxypyrimidine-5-carbonitrile is a heterocyclic organic compound belonging to the pyrimidine family. It features a six-membered ring with nitrogen atoms, substituted with two amino groups, a methoxy group, and a cyano group. This compound has garnered significant attention in pharmaceutical chemistry due to its potential therapeutic applications, particularly in drug design and development.
Synthesis Methods
The synthesis of 4,6-diamino-2-methoxypyrimidine-5-carbonitrile can be achieved through several methodologies. A prominent method involves a three-component reaction combining α-cyanoketones, aldehydes, and guanidines in a one-pot sequence. This method allows for the efficient assembly of the target compound with moderate to excellent yields (45–89%) after purification processes such as column chromatography or crystallization.
Biological Activity and Applications
Research indicates that 4,6-diamino-2-methoxypyrimidine-5-carbonitrile exhibits significant biological activity, attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. Its potential applications span various scientific fields, including medicinal chemistry, where it is studied for its therapeutic potential.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4,6-Diamino-2-methoxypyrimidine-5-carbonitrile | Pyrimidine ring with amino, methoxy, and cyano groups | Potential therapeutic applications in drug design |
| 2-Amino-4-methylpyrimidine | Contains an amino group and a methyl group | Known for its role in nucleic acid synthesis |
| 4-Amino-2-thiouracil | Substituted uracil derivative | Exhibits antiviral properties |
| 5-Fluorouracil | Fluorinated pyrimidine analog | Widely used in cancer chemotherapy |
The uniqueness of 4,6-diamino-2-methoxypyrimidine-5-carbonitrile lies in its specific substitution pattern, which enhances its biological activity compared to similar compounds.
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